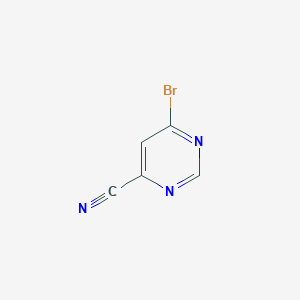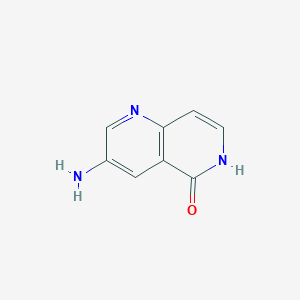
3-Amino-1,6-naphthyridin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,6-naphthyridin-5-OL is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms, making it an analog of naphthalene with pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,6-naphthyridin-5-OL can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes, including cyclization reactions, nucleophilic substitution reactions, and acid/base/metal-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing the use of toxic solvents and reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1,6-naphthyridin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro-naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, malononitrile, and various amines. Reaction conditions often involve the use of catalysts such as pyrrolidine and eco-friendly solvents like water .
Major Products Formed
The major products formed from these reactions include monoarylated and diarylated naphthyridines, as well as various substituted naphthyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-1,6-naphthyridin-5-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antibacterial, antiviral, and antiproliferative agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of diagnostic tools and photophysical applications
Wirkmechanismus
The mechanism of action of 3-Amino-1,6-naphthyridin-5-OL involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and disrupt cellular processes essential for cancer cell survival. Molecular modeling studies have shown that the compound can bind to active sites of target proteins, leading to the inhibition of their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Amino-1,6-naphthyridin-5-OL include other naphthyridine derivatives such as 1,5-naphthyridines and 1,8-naphthyridines. These compounds share a similar fused ring structure but differ in the position of nitrogen atoms within the rings .
Uniqueness
What sets this compound apart from other naphthyridine derivatives is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
3-amino-6H-1,6-naphthyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,9H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMSXAHZEPHHPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)
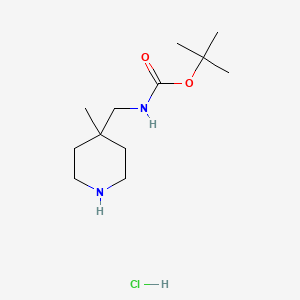
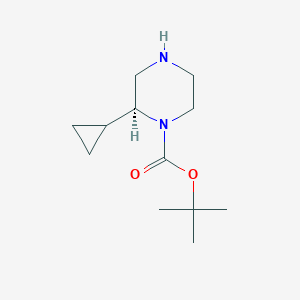
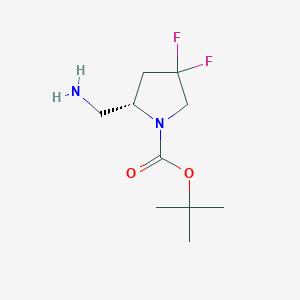
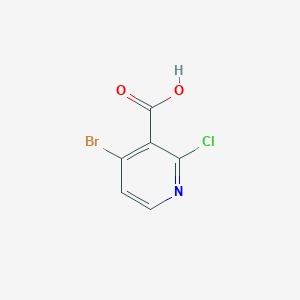
![4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B1378941.png)
![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)
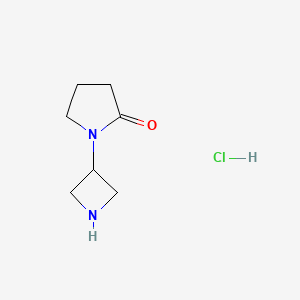
![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
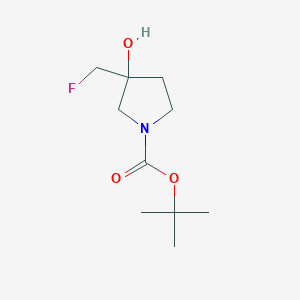
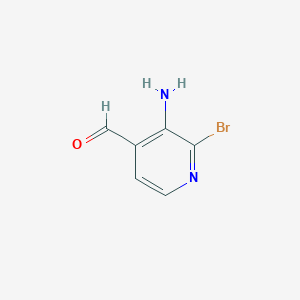
![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
